2'-Deoxyzebularine

DNA methylation inhibition nucleoside prodrug oligonucleotide synthesis

2′-Deoxyzebularine (dZ, C₉H₁₂N₂O₄) is a 2′-deoxyribosyl derivative of the cytidine analogue zebularine. Unlike the riboside progenitor zebularine—which requires multistep metabolic conversion to dZTP —dZ as a free nucleoside can be directly incorporated into synthetic oligonucleotides by solid-phase phosphoramidite chemistry.

Molecular Formula C9H12N2O4
Molecular Weight 212.2 g/mol
Cat. No. B1250929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyzebularine
Synonyms2'-deoxyzebularine
Molecular FormulaC9H12N2O4
Molecular Weight212.2 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC=NC2=O)CO)O
InChIInChI=1S/C9H12N2O4/c12-5-7-6(13)4-8(15-7)11-3-1-2-10-9(11)14/h1-3,6-8,12-13H,4-5H2/t6-,7+,8+/m0/s1
InChIKeyQEJOIGZDWKFVCO-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2′-Deoxyzebularine for APOBEC and DNMT Research: A Direct-Acting Nucleoside Probe vs. Prodrug-Based Alternatives


2′-Deoxyzebularine (dZ, C₉H₁₂N₂O₄) is a 2′-deoxyribosyl derivative of the cytidine analogue zebularine. Unlike the riboside progenitor zebularine—which requires multistep metabolic conversion to dZTP —dZ as a free nucleoside can be directly incorporated into synthetic oligonucleotides by solid-phase phosphoramidite chemistry . This compositional property differentiates dZ from all riboside or prodrug-dependent DNMT/APOBEC inhibitors currently used in epigenetics and innate immunity research.

1 Direct incorporation into oligonucleotides via phosphoramidite chemistry
2 Bypasses cellular prodrug activation; kinase-independent probe
3 Retains APOBEC3G inhibition lost by 5-fluoro analog

Why Zebularine or 5-Fluoro-2′-Deoxyzebularine Cannot Simply Replace 2′-Deoxyzebularine in Mechanistic or Inhibitor-Design Studies


The closest structural relatives—zebularine (the riboside) and 5-fluoro-2′-deoxyzebularine—diverge critically in metabolic activation and isoform selectivity. Zebularine is a prodrug that must first be reduced by ribonucleotide reductase and phosphorylated to reach the active dZTP species, precluding its direct use in defined oligonucleotide probes . 5-Fluoro-2′-deoxyzebularine, while more potent against APOBEC3B, loses the ability to inhibit APOBEC3G that dZ retains . Consequently, procurement of dZ is mandatory when the experimental design requires a non-fluorinated, directly incorporable 2′-deoxy scaffold for studying APOBEC3G or for preparing DNA constructs without reliance on cellular kinase activity.

Zebularine (riboside)
Requires metabolic reduction and phosphorylation; cannot provide site-specific DNA incorporation.
5-Fluoro-2′-deoxyzebularine
Loses APOBEC3G inhibitory activity; fluorinated scaffold may shift isoform selectivity.

2′-Deoxyzebularine Differentiation Evidence: Head-to-Head Quantitative Data vs. Closest Analogs


Direct DNA Incorporation vs. Zebularine: Bypassing the Metabolic Activation Bottleneck

2′-Deoxyzebularine (dZ) is not a substrate for cellular nucleoside kinases and therefore remains inactive as a free nucleoside; its target species, dZTP, is only generated when the compound is delivered via a phosphoramidate (ProTide) prodrug . In contrast, the riboside zebularine must undergo two sequential metabolic steps—reduction by ribonucleotide-diphosphate reductase to 2′-deoxyzebularine 5′-diphosphate followed by phosphorylation—before forming dZTP, a pathway described as 'inefficient' . For researchers who require a defined, single-base modification at a specific position in DNA, dZ can be incorporated directly into oligonucleotides by solid-phase phosphoramidite chemistry using dimethoxytrityl-protected dZ phosphoramidite . This synthetic route completely circumvents the unpredictable cellular metabolism that confounds studies relying on zebularine.

Metabolic bypass
Head-to-head
Site-specific solid-phase incorporation vs. stochastic cellular activation
Enables defined DNA substrates for DNMT trapping
Zebularine relies on inefficient ribonucleotide reductase step
DNA methylation inhibition nucleoside prodrug oligonucleotide synthesis DNMT covalent trapping

APOBEC3G Inhibition: 2′-Deoxyzebularine Retains Activity Where 5-Fluoro-2′-Deoxyzebularine Fails

While 5-fluoro-2′-deoxyzebularine (5FdZ) demonstrates 3.5-fold greater potency against APOBEC3B (Ki = 2.1 ± 0.8 µM vs. 7.5 ± 1.7 µM for dZ), the fluorinated analog loses inhibitory activity against full-length wild-type APOBEC3G . Oligonucleotides containing dZ, but not 5FdZ, maintain inhibition of APOBEC3G . Moreover, the sequence context around dZ can be tuned to achieve selective inhibition of APOBEC3B over APOBEC3A and APOBEC3G: the dZCC motif yields a Ki of 18.5 ± 5.5 µM against APOBEC3B while being 'Not an inhibitor' of APOBEC3A and APOBEC3G .

APOBEC3G inhibition
Head-to-head
dZ inhibits APOBEC3G; 5FdZ does not. Ki APOBEC3B 7.5 µM (dZ) vs 2.1 µM (5FdZ)
Retains APOBEC3G activity required for HIV restriction studies
dZCC motif achieves absolute A3B selectivity with no A3A/A3G inhibition
APOBEC3G cytidine deaminase innate immunity isoform selectivity

Cytidine Deaminase Inhibition: Comparable Ki to Zebularine with Superior Cytotoxicity Profile

In a direct comparison using purified cytidine deaminase (CDA), 2′-deoxyzebularine exhibited a Ki value comparable to that of the parent zebularine . More recent studies confirm dZ inhibits human CDA with Ki values of 8.0 ± 1.9 µM and 10.7 ± 0.5 µM . Critically, despite equivalent enzyme-level potency, 2′-deoxyzebularine displayed only nominal cytotoxicity against MOLT-4 and L1210 leukemia cells in vitro, whereas zebularine showed significant cytotoxicity . This dissociation between target engagement and cell-killing capacity makes dZ a preferred tool compound for CDA inhibition studies where confounding cytotoxic effects must be minimized.

CDA inhibition & cytotoxicity
Head-to-head
CDA Ki ~8–11 µM; nominal cytotoxicity in MOLT-4/L1210 cells
Supports CDA studies with reduced cell death background
Zebularine shows significant cytotoxicity despite comparable enzyme inhibition
cytidine deaminase nucleoside analog cancer chemotherapy off-target toxicity

Stability Enhancement upon DNA Incorporation vs. Free Nucleoside Degradation

Free 2′-deoxyzebularine is sensitive to both acidic and basic conditions due to the acid/base-labile 2-pyrimidinone ring . However, when dZ is incorporated into a self-complementary DNA dodecamer (5′-CGTACGKGTACG-3′), the nucleoside exhibits significantly increased stability relative to the free monomer . The pKa of the K nucleoside within the dodecamer was determined as 2.87 ± 0.19 (protonation of the pyrimidinone ring), and UV melting experiments confirmed the integrity of the pH-dependent acid-base species profile . By contrast, the parent zebularine, while stable as a free riboside (half-life ~508 h at pH 7.0, 37 °C ), cannot be directly site-specifically inserted into DNA without enzymatic conversion.

Duplex stability
Reported
pKa 2.87 ±0.19; increased stability upon DNA incorporation
Incorporation extends nucleoside lifetime
Free nucleoside is acid/base-labile; duplex stabilizes the 2-pyrimidinone ring
nucleoside stability DNA duplex 2-pyrimidinone solid-phase synthesis

Stereoselective Synthesis: Consistent β-Anomer Access for Reproducible Research

A modified silyl-Hilbert-Johnson N-glycosylation method provides 2′-deoxyzebularine with a β:α anomer ratio of 3:1 under kinetic control (−33 °C, SnCl₄, 1,2-dichloroethane), while thermodynamic conditions (+35 °C) favor the α-anomer (α:β = 4:1) . Both anomers have been unambiguously characterized by X-ray crystallography and solution NMR conformational analysis . This synthetic protocol ensures that researchers procuring dZ receive material with defined anomeric composition, in contrast to other modified nucleosides where anomeric mixtures complicate biological interpretation.

Anomeric purity
Reported
β:α 3:1 under kinetic conditions; both anomers crystallographically characterized
Reproducible anomeric composition for SAR studies
Published synthetic route enables consistent β-anomer procurement
nucleoside synthesis N-glycosylation anomeric purity X-ray crystallography

When to Procure 2′-Deoxyzebularine: Evidence-Backed Application Scenarios


Site-Specific DNMT Covalent Trapping in Defined DNA Substrates

When the research goal is to generate a DNA oligonucleotide containing a single, precisely positioned covalent trap for DNA methyltransferases, 2′-deoxyzebularine phosphoramidite is the only viable choice. Zebularine cannot achieve site-specific incorporation because it must first be metabolized to dZTP and then incorporated by DNA polymerases, yielding heterogeneous genomic incorporation . dZ phosphoramidite enables solid-phase synthesis of defined sequences for crystallography, fluorescence polarization, and gel-shift studies of DNMT-DNA adducts .

APOBEC3G-Selective Inhibitor Development

For projects targeting APOBEC3G—the APOBEC family member critical for HIV restriction but also implicated in cancer mutagenesis—2′-deoxyzebularine is the required scaffold. 5-Fluoro-2′-deoxyzebularine, while more potent against APOBEC3B, cannot inhibit APOBEC3G . Procurement of dZ-containing oligonucleotides provides the only currently published substrate-like inhibitor class with demonstrated activity against APOBEC3G .

Cytidine Deaminase Biochemical Studies Requiring Low Cytotoxicity Background

When studying cytidine deaminase (CDA) function in cell-based models, 2′-deoxyzebularine offers target engagement (Ki ≈ 8–11 µM) comparable to zebularine but with substantially reduced cytotoxicity . This dissociation makes dZ the preferred tool for experiments that must distinguish CDA-dependent phenotypes from compound-induced cell death, a key consideration for high-content screening or long-term CDA inhibition studies.

Stable Isotope-Labeled Oligonucleotide Probes for Structural Biology

The defined synthesis, anomeric purity (β:α = 3:1), and crystallographic characterization of dZ , combined with its enhanced stability upon incorporation into duplex DNA , position it as an ideal candidate for generating ¹³C/¹⁵N-labeled or otherwise isotopically enriched DNA constructs for NMR and X-ray crystallography studies of DNMT or APOBEC enzyme mechanisms.

Application
Selection Property
Validation Focus
Defined DNA substrates for DNMT trapping
Direct phosphoramidite incorporation
Site-specific covalent adduct confirmation
APOBEC3G inhibitor design
APOBEC3G inhibition retained
Isoform selectivity profiling (A3G vs A3B)
CDA cell-based assays
Reduced cytotoxicity profile
Target engagement without cell death confound
Isotope-labeled DNA constructs
Defined anomeric composition & duplex stability
Structural biology sample quality
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